molecular formula C23H23ClN2O B12593196 Morpholine, 4-[1-(4-chlorophenyl)-2-phenyl-2-(4-pyridinyl)ethyl]- CAS No. 876892-90-9

Morpholine, 4-[1-(4-chlorophenyl)-2-phenyl-2-(4-pyridinyl)ethyl]-

Cat. No.: B12593196
CAS No.: 876892-90-9
M. Wt: 378.9 g/mol
InChI Key: FXFVKGWWGFQVOI-UHFFFAOYSA-N
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Description

Morpholine, 4-[1-(4-chlorophenyl)-2-phenyl-2-(4-pyridinyl)ethyl]- is a complex organic compound that features a morpholine ring substituted with a 4-chlorophenyl, phenyl, and pyridinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of morpholine derivatives typically involves the reaction of amino alcohols with α-haloacid chlorides, followed by cyclization and reduction reactions . For the specific compound , the synthetic route may involve the following steps:

    Starting Materials: 4-chlorobenzaldehyde, phenylacetonitrile, and 4-pyridinecarboxaldehyde.

    Reaction Conditions: The initial step involves the formation of an intermediate through a condensation reaction, followed by cyclization to form the morpholine ring.

    Catalysts and Reagents: Common catalysts include transition metals like palladium, and reagents such as sodium borohydride for reduction.

Industrial Production Methods

Industrial production of morpholine derivatives often employs continuous flow reactors to ensure consistent quality and yield. The use of high-pressure and high-temperature conditions can enhance reaction rates and product purity.

Chemical Reactions Analysis

Types of Reactions

Morpholine, 4-[1-(4-chlorophenyl)-2-phenyl-2-(4-pyridinyl)ethyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the morpholine nitrogen or the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces alcohols or amines.

Scientific Research Applications

Morpholine, 4-[1-(4-chlorophenyl)-2-phenyl-2-(4-pyridinyl)ethyl]- has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the production of polymers and as a corrosion inhibitor.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the morpholine ring and aromatic substituents allows it to fit into the active sites of enzymes, inhibiting their activity. The compound may also interact with cellular pathways involved in inflammation or cell proliferation .

Comparison with Similar Compounds

Similar Compounds

    Morpholine, 4-(2-chloroethyl)-: Another morpholine derivative with similar structural features but different substituents.

    4-[(4-chlorophenyl)sulfonyl]morpholine: Contains a sulfonyl group instead of the pyridinyl group.

Uniqueness

The unique combination of the 4-chlorophenyl, phenyl, and pyridinyl groups in Morpholine, 4-[1-(4-chlorophenyl)-2-phenyl-2-(4-pyridinyl)ethyl]- imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

CAS No.

876892-90-9

Molecular Formula

C23H23ClN2O

Molecular Weight

378.9 g/mol

IUPAC Name

4-[1-(4-chlorophenyl)-2-phenyl-2-pyridin-4-ylethyl]morpholine

InChI

InChI=1S/C23H23ClN2O/c24-21-8-6-20(7-9-21)23(26-14-16-27-17-15-26)22(18-4-2-1-3-5-18)19-10-12-25-13-11-19/h1-13,22-23H,14-17H2

InChI Key

FXFVKGWWGFQVOI-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(C2=CC=C(C=C2)Cl)C(C3=CC=CC=C3)C4=CC=NC=C4

Origin of Product

United States

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